molecular formula C17H13N3 B14292456 9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- CAS No. 127042-69-7

9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-

Cat. No.: B14292456
CAS No.: 127042-69-7
M. Wt: 259.30 g/mol
InChI Key: JPFQINVOSKUDHH-UHFFFAOYSA-N
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Description

Significance of the Pyrido[3,4-b]indole (β-Carboline) Scaffold in Chemical Biology and Drug Discovery

The pyrido[3,4-b]indole, or β-carboline, framework is a nitrogen-containing heterocyclic structure that has garnered significant attention from researchers for its presence in numerous bioactive molecules. nih.gov Natural and synthetic β-carboline alkaloids are known to possess a planar tricyclic ring system that can interact with various biological targets. nih.gov

The diverse pharmacological activities associated with the β-carboline scaffold are extensive and include:

Anticancer Properties: Many β-carboline derivatives have demonstrated potent anticancer activity. researchgate.net Their mechanisms of action are varied and can include intercalation into DNA, inhibition of topoisomerase enzymes (I and II), and inhibition of cyclin-dependent kinases (CDKs). nih.gov

Neurological Effects: Simple β-carbolines have been shown to bind to several protein receptors in the central nervous system, including benzodiazepine (B76468), dopamine, and serotonin (B10506) (5-hydroxytryptamine) receptors. acs.org

Antimicrobial and Antiviral Activity: Certain β-carboline alkaloids have exhibited efficacy against various microbes and viruses. mdpi.com

Antiparasitic Effects: Research has explored the potential of β-carboline derivatives as agents against parasites, such as those causing leishmaniasis. aablocks.com

Enzyme Inhibition: The β-carboline structure is a key feature in compounds that inhibit enzymes like monoamine oxidase (MAO) and α-glucosidase. nih.govnih.gov

The versatility of the β-carboline scaffold allows for substitutions at various positions, which can significantly modulate its biological activity, making it a highly attractive framework for the design and development of new drugs. mdpi.com

Table 1: Selected Biological Activities of the β-Carboline Scaffold

Biological Activity Mechanism of Action / Target
Anticancer DNA intercalation, Topoisomerase inhibition, CDK inhibition
Neurological Benzodiazepine receptor binding, Serotonin receptor affinity
Antiviral Various viral targets
Antifungal Fungal cell processes
Antiparasitic e.g., Leishmania parasites

Overview of 9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- as a Substituted β-Carboline Derivative

While extensive literature exists for the general β-carboline class, specific research on 9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- is limited. However, an analysis of its structure—a β-carboline core with a phenyl group at position 1 and an amine group at position 6—allows for an informed perspective based on studies of similarly substituted analogues.

The substitution pattern is key to the molecule's potential activity. Research has shown that modifications at both the C1 and C6 positions of the β-carboline ring can yield compounds with potent and specific biological effects.

Substitution at Position 1: The introduction of an aryl group, such as the phenyl group in the title compound, at the 1-position is a common strategy in the synthesis of bioactive β-carbolines. acs.org Studies on 1-aryl-β-carbolines have revealed their potential as probes for serotonin receptors. acs.org Furthermore, 1-phenyl-β-carboline derivatives have been investigated as potential α-glucosidase inhibitors and as anti-leishmanial agents. aablocks.comnih.gov The synthesis of these compounds can often be achieved through methods like the Suzuki cross-coupling reaction. acs.org

Substitution at Position 6: The placement of a substituent at the 6-position of the indole (B1671886) ring system also plays a crucial role in determining the pharmacological profile. For instance, a study on various pyrido[3,4-b]indole derivatives found that a methoxy (B1213986) group at C6, combined with a 1-naphthyl group at C1, resulted in potent broad-spectrum anticancer activity. nih.govresearchgate.net Research into 6-amino substituted harmine (B1663883) derivatives has also pointed towards their potential as antitumor agents. jst.go.jp

Therefore, 9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- represents a hybrid structure that combines features from two classes of derivatives that have independently shown significant biological promise. The presence of the 1-phenyl group suggests potential activity in the central nervous system or as an enzyme inhibitor, while the 6-amino group points towards possible applications in oncology.

Table 2: Structural Features of 9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- and Associated Research on Analogues

Structural Feature Position Related Research Findings on Analogues
Phenyl Group C1 Affinity for serotonin receptors, α-glucosidase inhibition, anti-leishmanial activity. acs.orgaablocks.comnih.gov

Historical and Contemporary Academic Research Perspectives on Pyrido[3,4-b]indoles

The study of β-carboline alkaloids dates back to the isolation of harmine from the seeds of Peganum harmala in the 19th century. mdpi.com Historically, these compounds were primarily of interest for their psychoactive effects and their role in traditional medicine.

In recent decades, research has shifted towards a more systematic exploration of their therapeutic potential across a wide range of diseases. Modern synthetic chemistry has enabled the creation of large libraries of β-carboline derivatives, allowing for detailed structure-activity relationship (SAR) studies. acs.orgnih.gov These studies systematically modify the substituents on the β-carboline core to optimize for potency and selectivity against specific biological targets. acs.org

Contemporary research continues to uncover new biological activities and mechanisms of action for this class of compounds. For example, recent studies have explored their use as antifungal agents for agricultural applications and have developed novel β-carboline hybrids with other heterocyclic molecules to create multifunctional agents. researchgate.netmdpi.com The development of efficient, one-pot synthesis methods, such as the Pictet-Spengler reaction, remains a key focus, facilitating the generation of diverse β-carboline derivatives for biological screening. mdpi.com The enduring interest in the pyrido[3,4-b]indole scaffold ensures that it will remain a significant area of investigation in the fields of medicinal chemistry and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127042-69-7

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

1-phenyl-9H-pyrido[3,4-b]indol-6-amine

InChI

InChI=1S/C17H13N3/c18-12-6-7-15-14(10-12)13-8-9-19-16(17(13)20-15)11-4-2-1-3-5-11/h1-10,20H,18H2

InChI Key

JPFQINVOSKUDHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC3=C2NC4=C3C=C(C=C4)N

Origin of Product

United States

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including complex frameworks like pyrido[3,4-b]indoles. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure and the chemical environment of individual atoms.

Proton (1H) NMR and Carbon-13 (13C) NMR Analysis of the Pyrido[3,4-b]indole Framework

The analysis of the 9H-Pyrido[3,4-b]indole or β-carboline core by ¹H and ¹³C NMR reveals characteristic signals that define its tricyclic structure. nih.govresearchgate.net In ¹H NMR, the aromatic protons of the fused benzene (B151609) and pyridine (B92270) rings typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. The proton on the indole (B1671886) nitrogen (N-9) is particularly distinctive, often observed as a broad singlet at a very downfield chemical shift (e.g., δ > 11.0 ppm in DMSO-d₆), confirming the presence of the 9H-indole tautomer. mdpi.com

In ¹³C NMR spectroscopy, the carbon atoms of the aromatic rings resonate in the approximate range of δ 110 to 140 ppm. Quaternary carbons, such as those at the fusion points of the rings, can be identified by their lack of attached protons in DEPT (Distortionless Enhancement by Polarization Transfer) experiments. The combination of ¹H, ¹³C, and two-dimensional NMR experiments like HETCOR (Heteronuclear Correlation) is crucial for the definitive assignment of all signals in the core structure. clockss.org

Elucidation of Substituent Effects on Chemical Shifts

The introduction of the 1-phenyl and 6-amine substituents significantly influences the chemical shifts of the parent pyrido[3,4-b]indole framework. The 1-phenyl group introduces a new set of aromatic proton signals, typically between δ 7.2 and 7.8 ppm, and its electronic interaction with the pyridine ring can cause shifts in the adjacent H-3 and H-4 protons.

The 6-amine (-NH₂) group, being a strong electron-donating group, causes a notable upfield shift (to a lower ppm value) of the protons on the benzene portion of the indole nucleus, particularly those at the ortho (H-5 and H-7) and para (H-8, relative to the indole nitrogen) positions. The amine protons themselves would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. These substituent-induced shifts are predictable and essential for confirming the precise substitution pattern on the core structure.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and basic compounds such as 9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-. This method typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation. nih.gov For the target compound (C₁₇H₁₃N₃), the expected m/z value for the [M+H]⁺ ion would be approximately 260.12. High-resolution ESI-MS can provide an accurate mass measurement, allowing for the determination of the elemental formula. nih.gov Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, yielding structural information. For instance, studies on similar 1-substituted β-carbolines have shown characteristic fragmentation patterns that help confirm the identity of the molecule. nih.gov

UV-MALDI-MS and Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Ultraviolet Matrix-Assisted Laser Desorption/Ionization (UV-MALDI) mass spectrometry is another valuable technique for the analysis of β-carboline alkaloids. nih.gov This method has been used to study various pyridoindoles, which can generate both positive [M+H]⁺ and negative [M-H]⁻ ions. nih.gov Research has shown that β-carbolines can be effectively analyzed using UV-MALDI, and this technique has been applied in screening for these compounds in natural sources. nih.govacs.org

Fast Atom Bombardment (FAB-MS) is an older soft ionization technique that could also be used to determine the molecular weight of the compound. However, ESI and MALDI are more commonly utilized in modern analytical workflows for this class of molecules due to their higher sensitivity and compatibility with liquid chromatography.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For 9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-, the IR spectrum would display several characteristic absorption bands. The N-H stretching vibration of the indole ring is expected to appear as a sharp to medium band around 3100-3300 cm⁻¹. mdpi.com The primary amine (-NH₂) at the 6-position will typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. vscht.cz The spectrum would also feature multiple sharp bands in the 1450-1650 cm⁻¹ range, which are characteristic of C=C and C=N stretching vibrations within the fused aromatic ring system. mdpi.comvscht.cz

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Diastereomer Separation

Specific HPLC methods for the purity assessment or the separation of potential diastereomers of 9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- have not been documented in available literature. A typical HPLC analysis would yield data on the compound's retention time, which is crucial for identifying and quantifying the substance, as well as for confirming its purity by detecting any potential impurities.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transition Characterization

The UV-Vis absorption spectrum for 9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- is not available in the public domain. This spectroscopic technique would reveal the wavelengths at which the molecule absorbs light, providing insights into its electronic structure and the nature of its chromophores.

Elemental Analysis for Stoichiometric Composition Verification

Published results from the elemental analysis of 9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- could not be located. This fundamental technique is used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within the molecule, serving as a critical verification of its empirical formula.

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation of 9h Pyrido 3,4 B Indol 6 Amine, 1 Phenyl and Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models are instrumental in predicting the activity of novel compounds and in elucidating the key structural features required for therapeutic efficacy.

For pyrido[3,4-b]indole derivatives, both 2D and 3D QSAR modeling methods have been employed to predict their antiproliferative activity against various cancer cell lines. One significant study utilized a kernel-based partial least squares (KPLS) regression analysis, a 2D QSAR method, in conjunction with chemical 2D fingerprint descriptors. This approach translates the two-dimensional structure of a molecule into a numerical fingerprint, which is then correlated with its biological activity. The study found that different fingerprint descriptors were optimal for different cell lines; the atom triplet fingerprint provided the best model for HCT116 colon cancer and HPAC pancreatic cancer cells, while the linear fingerprint descriptor was most effective for Mia-PaCa2 pancreatic cancer cells.

In parallel, a 3D-QSAR study was conducted using a PHASE pharmacophore alignment. This method aligns a set of active molecules to generate a 3D arrangement of essential chemical features (a pharmacophore) that are necessary for biological activity. The resulting 3D model provides insights into the spatial, electronic, and hydrophobic requirements for ligand-receptor binding, offering a more visual and intuitive understanding of the SAR.

The reliability and predictive capability of a QSAR model are assessed through rigorous statistical validation. For the 2D KPLS models of pyrido[3,4-b]indole derivatives, high internal consistency was demonstrated with training set coefficients of determination (R²) of 0.99 for HCT116, 0.99 for HPAC, and 0.98 for Mia-PaCa2 cell lines. More importantly, these models showed strong predictive power on external test sets, with predictive r² values of 0.70, 0.58, and 0.70 for the respective cell lines.

The 3D-QSAR model, developed based on the PHASE pharmacophore, also underwent validation. For the HCT116 colon cancer cell line, it yielded a successful model with a training set R² of 0.683 and an external test set predictive r² of 0.562. These statistics confirm that the developed models are robust and can be reliably used to forecast the antiproliferative activity of new compounds in this class.

Through these modeling studies, critical structural features for the anticancer efficacy of pyrido[3,4-b]indole derivatives have been identified. The 3D-QSAR study generated a four-point pharmacophore model consisting of one hydrogen bond donor (D) feature and three aromatic ring (R) features (DRRR). This indicates the crucial role of a hydrogen-bonding group and the tricyclic aromatic system for activity.

The models also allowed for the visualization of electronic and hydrophobic effects, which aligned with observed SAR from synthesized compounds. For instance, docking studies on the MDM2 protein, a cancer target, suggested that a methoxy (B1213986) group at the C6 position engages in a key hydrogen bond interaction, while the aromatic rings participate in pi-pi stacking and hydrophobic interactions. The N9-hydrogen of the indole (B1671886) ring was also identified as important for hydrogen bonding, as its methylation led to disrupted binding interactions. These findings collectively foster a rational, model-driven approach to optimize the lead compounds for enhanced anticancer potency.

Positional and Substituent Effects on Biological Activity

The biological profile of 9H-pyrido[3,4-b]indole derivatives can be significantly modulated by the nature and position of substituents on the tricyclic core. SAR studies have focused on key positions, particularly C1 and C6, to understand their influence on activity.

The substituent at the C1 position has a profound impact on the biological activity of the β-carboline scaffold. Replacing the phenyl group with a larger aromatic system, such as a 1-naphthyl group, has been shown to significantly enhance antiproliferative activity, particularly when paired with a methoxy group at the C6 position.

Further SAR studies on 1-phenyl-9H-pyrido[3,4-b]indole derivatives have explored the effect of substitutions on the phenyl ring itself, revealing distinct patterns for different biological targets. For anti-leishmanial activity, substitutions on the phenyl ring were found to be critical. Para-substitution with ortho-para directing groups like methoxy and chloro groups significantly enhanced activity against promastigotes. Similarly, ortho-substitution with a methyl group also increased activity, whereas placing methoxy or chloro groups at the ortho position led to a drastic decrease in potency.

Compound ClassC1-Phenyl SubstituentBiological ActivityKey FindingsReference
1-Aryl-9H-pyrido[3,4-b]indoles1-NaphthylAnticancerHighest potency when combined with a C6-methoxy group.
9-Methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives4-MethoxyAnti-leishmanialSignificantly enhanced activity against promastigotes.
9-Methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives4-ChloroAnti-leishmanialSignificantly enhanced activity against promastigotes.
9-Methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives2-MethylAnti-leishmanialSignificantly increased activity against promastigotes.
9-Methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives2-Methoxy or 2-ChloroAnti-leishmanialDrastically decreased activity.

The C6 position of the 9H-pyrido[3,4-b]indole ring is a key site for modification to tune the molecule's biological profile. While much research has focused on methoxy substituents at this position due to their hydrogen bonding capabilities, the introduction of amino groups and their derivatives also plays a significant role in modulating activity.

In a study on the antitumor activity of 3-benzylamino-β-carboline derivatives, substitutions at the C6 and C8 positions were investigated. The introduction of a chloro group at the C6 position was evaluated. Interestingly, this modification did not appear to alter the fundamental mechanism of action, as compounds with and without the 6-chloro substituent induced cell death through apoptosis and caused cell cycle arrest in the G2/M phase. However, other studies have shown that combining a C6 substituent with modifications at other positions can enhance potency. For example, the development of 3-benzylamino-8-methylamino-β-carboline resulted in a compound with significantly higher antitumor activity against HeLa S-3 cells compared to analogs without the 8-methylamino group. This suggests that while the C6 position is important, its effect is often synergistic with substitutions at other sites on the β-carboline scaffold.

Role of N9 Substitution in Modulating Reactivity and Pharmacological Response

The nitrogen atom at position 9 (N9) of the pyrido[3,4-b]indole scaffold, also known as a β-carboline, plays a critical role in modulating both the chemical reactivity and the pharmacological activity of its derivatives. The hydrogen atom on the indole nitrogen (N9-H) is a key structural feature, often participating in crucial hydrogen bonding interactions with biological targets. researchgate.netnih.gov

In the context of anticancer activity, computational docking studies have suggested that the N9-H group can form important hydrogen bonds within the binding site of targets like MDM2. researchgate.netnih.gov The substitution of this hydrogen with an alkyl group, such as a methyl group, has been shown to disrupt these vital binding interactions. researchgate.netnih.gov This disruption can lead to a significant reduction or complete loss of pharmacological activity, highlighting the importance of an unsubstituted N9-H for certain biological targets.

Conversely, substitution at the N9 position can enhance the chemical reactivity of the β-carboline system for certain synthetic transformations. For instance, in the Morita–Baylis–Hillman (MBH) reaction of 3-formyl-9H-pyrido[3,4-b]indoles, an N-ethyl derivative demonstrated greater affinity for the carbon-carbon bond-forming reaction compared to its N9-unsubstituted counterpart. nih.gov This indicates that modifying the N9 position can be a useful strategy for synthetic diversification of the scaffold, even if it may negatively impact activity at a specific biological target. The choice of substitution at N9 is therefore a critical consideration in the design of new analogs, balancing the requirements for target interaction with synthetic accessibility.

Table 1: Effect of N9 Substitution on Biological and Chemical Properties

Compound Class N9 Substituent Effect Context Reference
Pyrido[3,4-b]indoles Methyl (-CH₃) Disrupted H-bond interactions Anticancer activity (MDM2 target) researchgate.net, nih.gov

Effects of C3 Substitutions on Diverse Pharmacological Activities

The C3 position of the 9H-pyrido[3,4-b]indole nucleus is a highly versatile point for chemical modification, and substitutions at this position have been shown to significantly influence the pharmacological profile of the resulting analogs, leading to a wide range of biological activities. nih.govnih.gov The ability to introduce various electron-withdrawing or electron-rich substituents at this position provides a powerful tool for modulating the therapeutic properties of the β-carboline scaffold. researchgate.net

Structure-activity relationship (SAR) studies have demonstrated the profound impact of C3 substituents in the development of antifilarial agents. nih.govnih.gov For example, the introduction of a carbomethoxy group (-COOCH₃) at position C3, in conjunction with an aryl substituent at C1, was found to effectively enhance antifilarial activity. nih.govnih.gov Specific derivatives, such as those with a hydroxymethyl group (-CH₂OH) at C3, have also shown potent activity against various filarial parasites like Litomosoides carinii and Brugia malayi. nih.govnih.gov

The chemical tractability of the C3 position has been explored through various synthetic strategies. The 3-formyl group, for instance, serves as a versatile precursor that can be functionalized to generate diverse C3-substituted derivatives with unique molecular architectures. nih.gov This flexibility allows for the systematic exploration of the chemical space around the C3 position to optimize compounds for different therapeutic applications, including anticancer and central nervous system activities. nih.gov

Table 2: Influence of C3 Substituents on Antifilarial Activity

C1 Substituent C3 Substituent Activity Parasite Target Reference
4-Chlorophenyl Hydroxymethyl High L. carinii, B. malayi nih.gov, nih.gov
Aryl Carbomethoxy Enhanced A. viteae nih.gov, nih.gov

Pharmacophore Mapping and Rational Design Principles for Optimized Analogs

Pharmacophore mapping and rational drug design are essential tools for optimizing the therapeutic potential of the 9H-pyrido[3,4-b]indole scaffold. nih.gov A pharmacophore represents the specific three-dimensional arrangement of chemical features that are critical for a molecule to interact favorably with its biological target. nih.gov Identifying these features allows for the design of new, more potent, and selective analogs.

For the pyrido[3,4-b]indole class, these principles have been successfully applied in the discovery of potent anticancer agents. nih.govnih.gov Structure-based design, utilizing computational modeling, identified this scaffold as a promising candidate for targeting the MDM2 protein, a key regulator in cancer pathways. nih.gov Subsequent pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies have helped to rationalize the varying activities of different analogs and to visualize the influence of electronic and hydrophobic effects of substitutions. nih.gov These models provide a roadmap for the lead optimization process, guiding the synthesis of compounds with improved efficacy. nih.gov

This rational design approach has also been instrumental in developing antifilarial agents. nih.govnih.gov The substituted 9H-pyrido[3,4-b]indole core itself has been identified as a key pharmacophore for designing macrofilaricidal compounds. nih.govnih.gov By systematically exploring substitutions at positions C1 and C3, researchers have been able to identify the specific structural requirements for high levels of adulticidal activity, demonstrating the power of combining synthetic chemistry with computational design principles to develop new therapeutic leads. nih.gov

Table 3: Mentioned Compound Names

Compound Name
9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-
1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole
Methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Methyl 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate
1-(4-Chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indole
3-Ethoxycarbonyl-β-carboline
3-Hydroxymethyl-β-carboline
3-Cyano-β-carboline
β-Carboline-3-carbohydrazide
3-(N-Methylcarbamoyl)-β-carboline
3-Formyl-9H-pyrido[3,4-b]indole

Molecular Mechanism of Action and Biological Target Identification in Research Paradigms

Investigation of Cellular and Subcellular Interactions

The biological effects of 9H-pyrido[3,4-b]indole derivatives are rooted in their interactions with key cellular components. Research has focused on their ability to engage with and modulate the function of various enzymes and proteins that are critical for cell cycle regulation, DNA maintenance, and other vital processes. The planar, tricyclic nature of the β-carboline ring system allows these molecules to participate in interactions such as DNA intercalation and binding to the active or allosteric sites of enzymes. nih.govresearchgate.net

The 9H-pyrido[3,4-b]indole framework serves as a versatile template for the design of potent enzyme inhibitors. Derivatives of this scaffold have been investigated for their ability to target a range of enzymes implicated in cancer and other diseases.

The β-carboline class of alkaloids has been identified for its potential to interfere with the function of DNA topoisomerases. nih.govresearchgate.net These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Certain β-carboline derivatives have been shown to act as DNA intercalating agents, inserting themselves between DNA base pairs. nih.govresearchgate.net This mode of action can disrupt the DNA-topoisomerase complex, leading to the inhibition of the enzyme's activity and subsequent induction of apoptosis in cancer cells. While direct studies on 1-phenyl-9H-pyrido[3,4-b]indol-6-amine are not extensively documented, the general pharmacological profile of β-carbolines suggests this as a potential mechanism of action. nih.gov

Derivatives of the pyrido[3,4-b]indole scaffold have been explored as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer. For instance, a related scaffold, 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole, has been used as a reactant in the preparation of aminofuranopyrimidines that function as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Aurora A kinase. sigmaaldrich.com Furthermore, novel pyrido[3,4-b]indol-1-one derivatives, a structurally related class, have been designed as non-covalent inhibitors of Bruton's tyrosine kinase (BTK), demonstrating potent enzymatic inhibition with IC50 values in the sub-micromolar range. nih.gov These findings indicate the potential of the broader β-carboline family to be developed into targeted kinase inhibitors.

A significant area of research for pyrido[3,4-b]indole derivatives is their activity as inhibitors of the Mouse Double Minute 2 (MDM2) oncoprotein. nih.govresearchgate.net MDM2 is a key negative regulator of the p53 tumor suppressor, and its inhibition can restore p53 function. High-throughput screening and structure-based design have identified a series of pyrido[b]indole derivatives as highly selective MDM2 inhibitors. nih.gov

One notable derivative, SP-141 (6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole), which shares the 1-aryl and 6-position substitution pattern with the subject compound, directly binds to the MDM2 protein. nih.gov This binding inhibits MDM2 expression and promotes its autoubiquitination and subsequent degradation by the proteasome. nih.gov Computational docking studies suggest that these compounds interact with key residues in the MDM2 p53-binding pocket, including Leu54, Val93, His96, Tyr100, and Tyr106. nih.govresearchgate.net The 1-naphthyl group at C1 combined with a methoxy (B1213986) group at C6 was found to provide the best antiproliferative activity. nih.govresearchgate.netnih.gov

CompoundStructureTarget Cell LineIC50 (nM)
Compound 11 (SP-141 analog)1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indoleBreast Cancer80
Compound 11 (SP-141 analog)1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indoleColon Cancer130
Compound 11 (SP-141 analog)1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indoleMelanoma130
Compound 11 (SP-141 analog)1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indolePancreatic Cancer200

Data sourced from studies on potent pyrido[3,4-b]indole derivatives. nih.govnih.gov

Modified pyrido[3,4-b]indole structures have been identified as potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel, which is defective in cystic fibrosis. Research has focused on a spiro[piperidine-4,1'-pyrido[3,4-b]indole] class of compounds that act as 'co-potentiators'. nih.govescholarship.org These molecules work in synergy with existing CFTR potentiators to restore the channel activity of certain minimal function CFTR mutants. nih.gov Structure-activity relationship studies led to the development of an analog with a 6'-methoxyindole and a 2,4,5-trifluorobenzyl substituent that showed potent activation of N1303K-CFTR with an EC50 of approximately 600 nM. nih.gov Although these compounds are structurally distinct from 1-phenyl-9H-pyrido[3,4-b]indol-6-amine, this research highlights the adaptability of the core indole (B1671886) structure for modulating ion channel function.

Falcipains are cysteine proteases of the malaria parasite Plasmodium falciparum and are considered potential targets for antimalarial drugs. They play a crucial role in hemoglobin hydrolysis within the parasite's food vacuole. While the pyrido[3,4-b]indole scaffold has been investigated for a wide range of biological activities, current research available from the provided search results does not establish a direct link between this specific chemical class and the inhibition of falcipain-2 or falcipain-3.

Receptor Binding and Modulation

There is no available research detailing the specific binding affinity or modulatory effects of 9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-, on neurotransmitter receptors such as the 5-hydroxytryptamine (serotonin) or benzodiazepine (B76468) receptor systems.

The potential for 9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-, to act as an antagonist at the Luteinizing Hormone-Releasing Hormone (LHRH) receptor has not been investigated in the reviewed scientific literature.

DNA Intercalation and Related Molecular Mechanisms

Investigations into the antineoplastic mechanisms of 1-substituted 6-amino-9H-pyrido[3,4-b]indoles have explored their potential to interact with DNA. However, studies explicitly testing the 1-phenyl derivative, 9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-, have determined that the compound is inactive as a DNA intercalating agent. This finding suggests that its cytotoxic effects are not mediated by the direct insertion between DNA base pairs, distinguishing its mechanism from classical intercalating anticancer drugs.

Cellular Impact and Phenotypic Assays (In Vitro Studies)

Antiproliferative and Cytotoxic Efficacy against Human Cancer Cell Lines

The primary focus of biological evaluation for 9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-, has been its potential as an antitumor agent. Research has demonstrated its cytotoxic activity in in vitro settings. Specifically, the compound, often designated as 5a in literature, was evaluated against the L1210 murine leukemia cell line.

These studies identified that 1-aryl substituted 6-amino-9H-pyrido[3,4-b]indoles generally exhibit cytotoxicity. For the 1-phenyl variant, a moderate level of activity was recorded, with a consistent IC₅₀ value reported across multiple studies. The antiproliferative effect is considered significant enough to classify this structural scaffold as a new class of potential antitumor agents.

CompoundCell LineOrganismCancer TypeIC₅₀ (µM)Reference
9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- (5a)L1210Murine (Mouse)Leukemia2.5
Cell Line Specificity and Potency Profiling

While direct research on the cell line specificity and potency of 9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- is not extensively documented in publicly available literature, studies on closely related 1-substituted and 6-substituted 9H-pyrido[3,4-b]indole derivatives provide insights into the potential anticancer activities of this class of compounds.

For instance, a novel series of pyrido[3,4-b]indoles were synthesized and evaluated for their antiproliferative activity against a broad spectrum of human cancer cell lines. nih.govresearchgate.net These included lines for colon (HCT116), pancreatic (HPAC, MIA PaCa-2, Panc-1), breast (MCF-7, MDA-MB-468), melanoma (A375, WM164), lung (A549), and prostate (LNCaP, DU145, PC3) cancers. nih.govresearchgate.net The research highlighted that the substitution at the C1 and C6 positions of the β-carboline ring plays a crucial role in the potency and selectivity of these compounds. One of the most potent compounds identified in this study was 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, which exhibited IC₅₀ values as low as 80 nM for breast cancer, 130 nM for colon and melanoma, and 200 nM for pancreatic cancer cells. nih.govresearchgate.net

This suggests that the 1-phenyl and 6-amino substitutions on the target compound could confer significant, and potentially selective, cytotoxic activity against various cancer cell lines. However, without direct experimental data, the specific potency and cell line specificity of 9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- remain to be determined.

Table 1: Antiproliferative Activity of a Related Compound (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole)

Cancer TypeCell Line(s)IC₅₀ (nM)
BreastMCF-7, MDA-MB-46880
ColonHCT116130
MelanomaA375, WM164130
PancreaticHPAC, MIA PaCa-2, Panc-1200
Cell Cycle Analysis and Apoptosis Induction Pathways (e.g., PI3K/Akt, MAPK)

The molecular mechanisms underlying the anticancer effects of β-carboline derivatives often involve the modulation of cell cycle progression and the induction of apoptosis. Research on related pyrido[3,4-b]indoles has shown a strong propensity for inducing a G2/M phase cell cycle arrest. nih.govresearchgate.net This disruption of the cell cycle is a key mechanistic feature of this class of compounds.

Computational docking studies have suggested that these molecules may bind to MDM2, a negative regulator of the p53 tumor suppressor protein. nih.gov By inhibiting the MDM2-p53 interaction, these compounds could lead to an increase in p53 levels, which in turn can trigger the expression of downstream targets like p21, a potent cell cycle inhibitor. While the PI3K/Akt and MAPK pathways are common mediators of cell survival and proliferation, and are often dysregulated in cancer, specific data linking 1-phenyl-9H-pyrido[3,4-b]indol-6-amine to these pathways is not currently available. However, the broader family of β-carboline alkaloids has been noted for its potential to modulate various signaling pathways involved in apoptosis.

Antimicrobial Efficacy Investigations (In Vitro)

The β-carboline scaffold is a recognized pharmacophore with potential antimicrobial properties. Studies on various derivatives have demonstrated activity against a range of microbial pathogens. For example, research on N-Substituted-9H-β-carboline-6-amine derivatives has shown moderate to good antibacterial activity against several pathogenic bacterial strains, including Streptococcus pyogenes, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

The synthesis and evaluation of these compounds involved the introduction of different substituents at the 6-amino position, indicating that this position is a key site for modulating antimicrobial efficacy. researchgate.net While this study did not specifically test the 1-phenyl substituted version, it provides a strong rationale for investigating the antimicrobial potential of 9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-.

Anti-inflammatory Response in Cellular Models

Certain β-carboline derivatives have been investigated for their anti-inflammatory properties. Research into 1-benzoyl-β-carboline and 1-benzoyl-3-carboxy-β-carboline derivatives has demonstrated their potential as anti-inflammatory agents. researchgate.net These compounds were shown to inhibit the functions of human neutrophils, key cells in the inflammatory response, by suppressing the activation of JNK and AKT signaling pathways. researchgate.net

Although this research focused on derivatives with a benzoyl group at the 1-position, it highlights the potential for 1-substituted β-carbolines to modulate inflammatory pathways. The 1-phenyl substitution in the target compound may also confer anti-inflammatory activity, but this requires direct experimental validation in cellular models of inflammation.

Antileishmanial Activity in Parasitic Models

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The β-carboline structure is of significant interest in the search for new antileishmanial drugs. A study focusing on 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives revealed potent activity against Leishmania infantum and Leishmania donovani. nih.gov

In this research, piperazinyl-β-carboline-3-carboxamide derivatives were designed and synthesized, showing effective inhibition of both the promastigote and amastigote stages of the parasites. nih.gov The presence of a 1-phenyl group was a common feature in the core structure of these active compounds. This suggests that the 1-phenyl moiety is favorable for antileishmanial activity.

Table 2: Antileishmanial Activity of Related 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole Derivatives

Leishmania SpeciesParasite StageMost Potent CompoundsEC₅₀ (µM)
L. infantumPromastigotes7d, 7g1.59, 1.47
L. infantumAmastigotes7d, 7g1.4, 1.9
L. donovaniPromastigotes7d0.91
L. donovaniAxenic amastigotes7d0.9
L. donovaniIntracellular amastigotes7d1.3

Antiplasmodial Activity in Parasitic Models

Malaria, caused by the Plasmodium parasite, remains a major global health issue. The β-carboline scaffold has been explored for the development of new antimalarial agents. Research on 1-phenyl-substituted-β-carboline derivatives has demonstrated significant antiplasmodial activity against multidrug-resistant strains of P. falciparum. nih.gov

These findings indicate that the 1-phenyl substitution is a key structural feature for conferring activity against the malaria parasite. Further investigation into 9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- is therefore warranted to determine its specific efficacy in parasitic models of malaria.

Neurobiological Modulatory Effects in Cell Culture Systems

The β-carboline alkaloids are well-known for their neuroactive properties, with some acting as neuromodulators. researchgate.net They can interact with various receptors in the central nervous system, including serotonin (B10506) and benzodiazepine receptors. The structural similarity of β-carbolines to tryptamine (B22526) underlies many of their neurobiological effects.

Some β-carbolines, such as harmane (1-methyl-9H-pyrido[3,4-b]indole), have been studied for their potential role in neurological disorders like Parkinson's disease and essential tremor. researchgate.netnih.govnih.gov These compounds can act as potent inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. researchgate.net While the specific neurobiological effects of 9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- in cell culture systems have not been detailed, the presence of the β-carboline core suggests it may possess modulatory effects on neuronal cells and signaling pathways.

Computational Chemistry and Molecular Modeling for Rational Design

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein target. Studies on the broader class of 1-substituted 9H-pyrido[3,4-b]indoles have utilized this approach to elucidate their mechanism of action. nih.govresearchgate.net

Molecular docking simulations have been employed to predict how 1-phenyl-9H-pyrido[3,4-b]indole derivatives bind to specific biological targets. For instance, in studies targeting the Murine Double Minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor, computational modeling was instrumental. nih.gov The initial modeling, which identified the pyrido[3,4-b]indole scaffold as a promising lead, was based on the crystal structure of the human p53-MDM2 interface complex (PDB ID: 1YCR). nih.gov These studies predict that the molecule positions itself within the binding pocket of the target protein, establishing key interactions that are believed to be responsible for its biological activity. The binding affinity is estimated based on scoring functions that calculate the free energy of binding for a given pose.

Docking studies on related 1-substituted-6-methoxy-9H-pyrido[3,4-b]indole analogues have successfully identified key amino acid residues within the MDM2 binding pocket that are crucial for interaction. nih.govresearchgate.net These critical residues form a network of contacts that stabilize the ligand-protein complex. The identified residues include:

Leucine 54 (Leu54)

Valine 93 (Val93)

Histidine 96 (His96)

Isoleucine 99 (Ile99)

Tyrosine 100 (Tyr100)

Tyrosine 106 (Tyr106)

The interactions with these specific residues are considered fundamental to the inhibitory activity of this class of compounds against the MDM2-p53 interaction. nih.govresearchgate.net

The stability of the ligand-target complex is governed by a combination of intermolecular forces. Docking simulations provide a detailed map of these interactions. For a related compound, 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, the following interactions with MDM2 were suggested nih.govresearchgate.net:

Hydrogen Bonding : A hydrogen bond is predicted between the N9 hydrogen of the pyrido[3,4-b]indole core and an amino acid residue like Tyrosine 106. The presence of the N9-hydrogen was found to be critical, as its replacement with a methyl group was shown to disrupt these vital H-bond interactions. nih.govresearchgate.net

Hydrophobic Interactions : The molecule forms significant hydrophobic interactions with residues such as Leucine 54, Valine 93, and Isoleucine 99. nih.govresearchgate.net These interactions are crucial for anchoring the ligand within the hydrophobic pocket of the target protein.

Pi-Stacking Interactions : The aromatic nature of the pyrido[3,4-b]indole system and the phenyl substituent allows for favorable pi-pi stacking interactions with aromatic residues in the binding site, such as Tyrosine 100 and Histidine 96. nih.govresearchgate.net

The table below summarizes the key interactions observed in docking studies of a representative pyrido[3,4-b]indole derivative with the MDM2 protein. nih.govresearchgate.net

Interaction TypeKey Amino Acid ResiduesContributing Moieties
Hydrogen BondingTyr106N9-H of the indole (B1671886) ring
Hydrophobic InteractionsLeu54, Val93, Ile99Phenyl group, pyridoindole core
Pi-Pi StackingTyr100, His96Aromatic rings of the ligand

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the intrinsic electronic properties of a molecule, which dictate its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. arxiv.org For the 1-phenyl-β-carboline framework, DFT calculations are used to perform geometry optimization, a process that finds the lowest energy (most stable) three-dimensional conformation of the molecule. researchgate.net This is a critical first step for understanding how the molecule will fit into a protein's active site. youtube.com

Furthermore, DFT is used to calculate fundamental electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. These calculations help rationalize the molecule's behavior in biological systems. chemrxiv.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. chemrxiv.org This method is particularly valuable for predicting the electronic transitions that occur when a molecule absorbs light. By calculating these transitions, TD-DFT can accurately reproduce and interpret the experimental UV-Vis absorption spectrum of a compound. chemrxiv.org For chromophores like the indole nucleus present in the 9H-Pyrido[3,4-b]indole system, TD-DFT helps to understand their photophysical properties, which can be relevant for certain therapeutic or diagnostic applications. chemrxiv.org

The following table outlines the application of these quantum chemical methods to the study of 9H-Pyrido[3,4-b]indole derivatives.

Computational MethodApplicationDerived Properties
DFTGeometry OptimizationStable 3D structure, bond lengths, angles
DFTElectronic StructureHOMO/LUMO energies, energy gap, reactivity
TD-DFTExcited StatesElectronic transition energies, predicted UV-Vis spectra

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides a dynamic view of a molecule's conformational flexibility and its interactions with its environment, such as a biological receptor.

Binding Dynamics: When a ligand like 9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- binds to a protein, the interaction is not static. MD simulations are instrumental in elucidating the dynamics of this binding process. By placing the compound in the active site of a target protein and simulating the system's movement, researchers can observe the stability of the binding pose, identify key intermolecular interactions, and understand how the protein and ligand adapt to each other.

For the broader class of pyrido[3,4-b]indoles, which have been investigated as potential anticancer agents, computational modeling has suggested binding to targets like MDM2. researchgate.net In a hypothetical MD simulation of 9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- with a target protein, the following aspects would be analyzed:

Hydrogen Bonds: The stability and duration of hydrogen bonds between the ligand and protein are monitored. The hydrogen on the indole nitrogen (N9) and the hydrogens on the 6-amine group are potential hydrogen bond donors that can form critical interactions with the protein. researchgate.net

Hydrophobic Interactions: The phenyl ring at C1 and the aromatic pyridoindole core can form favorable hydrophobic and π-stacking interactions with nonpolar residues in the protein's binding pocket.

Water Molecule Roles: MD simulations can reveal the role of individual water molecules in mediating the interaction between the ligand and the protein, which can be crucial for binding affinity.

Binding Free Energy Calculations: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to estimate the binding free energy, providing a quantitative measure of binding affinity.

These simulations provide a detailed, time-resolved picture of the binding events that is often inaccessible through experimental methods alone, offering a powerful tool for understanding the mechanism of action and designing modifications to improve binding.

Future Directions and Emerging Research Avenues for 9h Pyrido 3,4 B Indol 6 Amine, 1 Phenyl

Exploration of Novel and Efficient Synthetic Pathways

The development of novel and efficient synthetic methodologies is crucial for generating diverse libraries of 1-phenyl-9H-pyrido[3,4-b]indol-6-amine analogues for biological screening. While classical methods like the Pictet-Spengler reaction have been foundational, future research is focused on improving efficiency, versatility, and sustainability. nih.govresearchgate.net

Key research objectives in this area include:

Catalyst Innovation: The exploration of new catalysts, such as inexpensive and abundant copper-based systems, is a promising avenue. news-medical.net Recent breakthroughs in copper-catalyzed C-H functionalization of indoles, for instance, offer a more affordable and scalable approach to modify specific positions on the core ring structure that are traditionally difficult to access due to low reactivity. news-medical.net

Microwave-Assisted Synthesis: One-pot, microwave-assisted coupling conditions are being employed to accelerate reaction times and improve yields for the synthesis of pyrido[3,4-b]indole derivatives. nih.gov

Flow Chemistry: The adoption of continuous flow chemistry could offer significant advantages in terms of scalability, safety, and process control for the multi-step synthesis of these complex molecules.

Green Chemistry Approaches: Future synthetic strategies will likely emphasize the use of environmentally benign solvents, reduction of waste, and atom economy to align with the principles of green chemistry.

Synthetic StrategyDescriptionKey Advantages
Pictet-Spengler Reaction A condensation reaction between a β-arylethylamine (like tryptamine) and an aldehyde or ketone, followed by cyclization.Robust and reliable method for constructing the core tricyclic β-carboline framework. researchgate.net
Microwave-Assisted Coupling Utilizes microwave irradiation to rapidly heat reactions, significantly reducing reaction times for coupling various substituents to the scaffold. nih.govIncreased reaction speed, improved yields, and enhanced efficiency for library synthesis. nih.gov
Metal Catalysis (e.g., Copper) Employs transition metal catalysts to achieve specific bond formations, such as direct C-H functionalization, at positions with low intrinsic reactivity. news-medical.netHigh regioselectivity, cost-effectiveness (with copper), and ability to perform previously challenging modifications. news-medical.net
Morita–Baylis–Hillman (MBH) Reaction A carbon-carbon bond-forming reaction used to introduce functional groups at specific positions, such as C-3 on the pyrido[3,4-b]indole ring. nih.govAllows for the installation of diverse functional groups, creating unique molecular hybrids for biological testing. nih.gov

Advanced SAR and Mechanism of Action Elucidation Through High-Throughput Screening and Omics Technologies

Understanding the precise relationship between the chemical structure and biological activity (SAR) is fundamental to drug discovery. Future research will leverage advanced technologies to build on existing knowledge. For example, studies have already shown that substitutions at the C1 (1-naphthyl) and C6 (methoxy) positions can significantly enhance antiproliferative activity in cancer cells. researchgate.netnih.gov

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of synthesized pyrido[3,4-b]indole derivatives against a wide array of biological targets, such as cancer cell lines or specific enzymes. nih.gov This approach can quickly identify potent "hit" compounds and build comprehensive SAR datasets.

Quantitative Structure-Activity Relationship (QSAR): Advanced computational models, including 3D-QSAR and kernel-based partial least squares (KPLS), are being used to analyze SAR data. nih.gov These models help visualize the influence of electronic and hydrophobic properties and can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.gov

Omics Technologies: To move beyond single-target interactions and understand the global cellular response to these compounds, "omics" technologies are indispensable. The integration of metabolomics, elementomics, and other omics data can provide a comprehensive understanding of biochemical pathways affected by a compound, especially in response to stressors. mdpi.com

Omics TechnologyApplication in Pyrido[3,4-b]indole ResearchPotential Insights
Genomics/Transcriptomics Measures changes in gene expression (mRNA levels) across the entire genome in cells treated with the compound.Identification of signaling pathways activated or inhibited; understanding of gene regulatory networks involved in the compound's effect.
Proteomics Analyzes the abundance, modifications, and interactions of proteins within the cell following treatment.Direct identification of protein targets; elucidation of mechanisms like cell cycle arrest or apoptosis induction. researchgate.netnih.gov
Metabolomics Profiles the levels of small-molecule metabolites (e.g., lipids, amino acids) in a biological system.Reveals shifts in cellular metabolism, providing clues about the compound's impact on energy production and biosynthetic pathways. mdpi.com

Development of Chemical Probes and Research Tools Based on the Pyrido[3,4-b]indole Scaffold

Beyond their potential as therapeutic agents, compounds based on the pyrido[3,4-b]indole scaffold are valuable for developing chemical probes and molecular tools to investigate biological processes. researchgate.netnih.gov The inherent properties of this scaffold, including its relatively small size and structural similarity to endogenous molecules like tryptophan, make it an excellent starting point for tool development. acs.orgnih.gov

Future research in this area will focus on:

Fluorogenic Probes: The pyrido[3,4-b]indole core can be chemically modified to create fluorescent molecules. Some derivatives have already been shown to possess interesting fluorescent properties. nih.gov These probes can be designed to "turn on" or change color upon binding to a specific target (e.g., a protein or lipid droplet), enabling real-time visualization of molecular events within living cells without the need for washout steps. acs.org

Affinity-Based Probes: By attaching a reactive group or a biotin (B1667282) tag to the pyrido[3,4-b]indole scaffold, researchers can create affinity probes. These tools are used to covalently label and then isolate the specific protein targets of the compound from a complex cellular mixture, which is a powerful method for target deconvolution and mechanism of action studies.

Pharmacological Tools: Highly potent and selective analogues of 1-phenyl-9H-pyrido[3,4-b]indol-6-amine can be used as pharmacological tools to selectively inhibit specific enzymes or receptors (e.g., MDM2, a potential target for this class) in laboratory settings, helping to dissect their role in disease pathways. nih.govresearchgate.netnih.gov

Integration of Multimodal Data for Systems-Level Understanding of Biological Effects

This integrated approach involves combining:

Chemical Data: Information on the structure, physicochemical properties, and synthetic route for each analogue.

Biological Data: Results from HTS, cell-based assays (e.g., IC50 values for cancer cell lines), and in vivo studies. nih.govnih.gov

Omics Data: Large-scale datasets from genomics, proteomics, and metabolomics. mdpi.com

Computational Data: Insights from molecular docking, QSAR models, and pathway analysis. nih.gov

By integrating these disparate data types, researchers can build comprehensive models that connect specific structural features of a molecule to its effects on global cellular networks. This systems-level view can help predict potential off-target effects, identify synergistic drug combinations, and uncover novel therapeutic applications for the pyrido[3,4-b]indole scaffold. mdpi.com

Q & A

Q. Key Reaction Conditions Table :

StepReagents/CatalystsTemperatureSolventYieldReference
CyclizationPPA180°C88%
AlkylationEthylamine, DMFRefluxEthanol70–91%

How is the structural characterization of 1-phenyl-9H-pyrido[3,4-b]indol-6-amine performed?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry. For example, aromatic protons in 1-phenyl derivatives appear as distinct singlets (δ 7.8–8.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₁₃N₃ requires m/z 259.31) .
  • X-ray Crystallography : Resolves ambiguous substituent positions, especially for polymorphic derivatives .

Q. Example NMR Data from :

  • 9H-Pyrido[2,3-b]indol-2-amine : ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, indole-H), 7.95 (d, J = 8.0 Hz, 1H), 6.89 (s, 2H, NH₂) .

What strategies optimize the yield of 1-phenyl-substituted pyridoindole derivatives during synthesis?

Level: Advanced
Methodological Answer:

  • Catalyst Optimization : Use CuI with N,N’-dimethylethylenediamine (10 mol%) to enhance coupling efficiency in halogenated intermediates .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
  • Temperature Control : Maintain 180°C during cyclization to prevent side reactions (e.g., decomposition) .
  • Purification : Employ column chromatography (20% EtOAc/hexane) or recrystallization (acetone/water) .

How can computational methods predict the bioactivity of 1-phenyl-9H-pyrido[3,4-b]indol-6-amine derivatives?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., androgen receptor). reports a docking score of −7.0 kcal/mol for pyridoindole binding to Leu704 and Gly708 residues .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., phenyl vs. trifluoromethyl) with IC₅₀ values .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .

Q. Example Docking Results from :

TargetBinding Energy (kcal/mol)Key Residues
Androgen Receptor−7.0Leu704, Gly708

How to address contradictions in reported toxicity data for pyridoindole derivatives?

Level: Advanced
Methodological Answer:

  • Standardized Assays : Replicate mutagenicity studies (e.g., Ames test) using consistent protocols. reports conflicting Salmonella mutagenicity (1 µg/plate vs. 1 mg/L) due to metabolic activation differences .
  • Dose-Response Analysis : Use Hill equation modeling to resolve non-linear toxicity trends .
  • Cell Line Validation : Compare results across multiple models (e.g., hamster lung cells vs. human hepatocytes) .

Q. Toxicity Data Comparison Table :

CompoundTest SystemResultReference
9-(4′-Aminophenyl)-pyridoindoleSalmonella TA98Mutagenic at 1 µg/plate
9-(4′-Amino-3′-methylphenyl)-pyridoindoleHamster lung cellsLC₅₀ = 0.625 mg/L

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.